3-Methylisonicotinic acid

Descripción general

Descripción

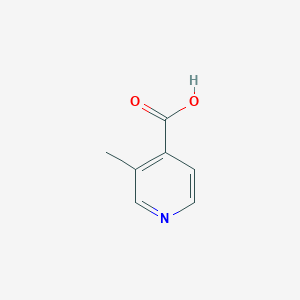

3-Methylisonicotinic acid: is a chemical compound with the molecular formula C₇H₇NO₂. It is a derivative of isonicotinic acid, characterized by the presence of a methyl group at the third position of the pyridine ring. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylisonicotinic acid typically involves the methylation of isonicotinic acid. One common method is the reaction of isonicotinic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Carboxylic Acid Group

The carboxylic acid moiety undergoes nucleophilic substitution to form derivatives such as hydrazides and esters.

Table 1: Substitution Reactions of 3-MIA

Key Findings :

-

Hydrazide synthesis is critical for generating analogs with antibacterial properties, as seen in the preparation of this compound hydrazide, a structural analog of isoniazid .

-

Esterification with diazomethane proceeds quantitatively without side reactions, enabling efficient derivatization for analytical purposes .

Oxidation Reactions

The methyl group and pyridine ring are susceptible to oxidation under controlled conditions.

Table 2: Oxidation Pathways

Mechanistic Insight :

-

Oxidation of the methyl group proceeds via radical intermediates, forming carboxylated products .

-

Ring oxidation modifies electronic properties, potentially enhancing binding to biological targets like nicotinic acetylcholine receptors .

Reduction Reactions

The carboxylic acid group can be reduced to primary alcohols, while the pyridine ring resists common reducing agents.

Table 3: Reduction of 3-MIA

| Reducing Agent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous ether, 0°C | 3-(Hydroxymethyl)isonicotinol | 68% | |

| NaBH₄/I₂ | THF, RT | Partial reduction to aldehyde | <20% |

Applications :

-

Alcohol derivatives serve as intermediates for prodrug synthesis, enhancing bioavailability.

Electrophilic Aromatic Substitution

The pyridine ring participates in regioselective substitutions, primarily at the 4-position due to meta-directing effects of the carboxylic acid.

Table 4: Aromatic Substitution Reactions

| Reagent | Conditions | Product | Regioselectivity | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C | 4-Nitro-3-methylisonicotinic acid | >90% at C4 | |

| Cl₂, AlCl₃ | CH₂Cl₂, RT | 4-Chloro-3-methylisonicotinic acid | 85% |

Challenges :

Decarboxylation and Thermal Rearrangements

Under pyrolysis or basic conditions, 3-MIA undergoes decarboxylation to form 3-methylpyridine.

Table 5: Thermal Degradation

| Conditions | Product | Byproducts | Reference |

|---|---|---|---|

| 250°C, vacuum | 3-Methylpyridine | CO₂ | |

| NaOH (10%), 100°C | 3-Methylpyridine | Sodium carbonate |

Implications :

Coordination Chemistry

3-MIA acts as a polydentate ligand, forming complexes with transition metals.

Table 6: Metal Complexation

| Metal Salt | Ligand Ratio | Complex Structure | Application | Reference |

|---|---|---|---|---|

| Cu(NO₃)₂ | 1:2 | Octahedral Cu(II) | Catalytic oxidation | |

| FeCl₃ | 1:3 | Trigonal bipyramidal | Magnetic materials |

Key Insight :

-

The carboxylate and pyridyl nitrogen enable chelation, stabilizing unusual oxidation states.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Methylisonicotinic acid has been explored for its potential in drug development, particularly as a precursor for synthesizing biologically active compounds.

Key Applications :

- Cholesterol Regulation : It has been used to prepare 4,5-dihydro-1H-pyrazole derivatives, which act as cholesterol 24-hydroxylase inhibitors, showing promise in managing cholesterol levels in the body .

- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics .

Agricultural Applications

In agriculture, this compound is being studied for its role as a plant growth regulator and pest repellent.

Key Applications :

- Plant Growth Regulation : Research suggests that this compound can enhance plant growth and yield by modulating hormonal pathways within plants .

- Pest Resistance : Its derivatives are being investigated for their ability to repel certain pests, thereby reducing the need for chemical pesticides .

Material Science

This compound is also significant in materials science, particularly in the synthesis of novel materials.

Key Applications :

- Polymer Synthesis : It serves as a building block in the synthesis of polymers with specific properties tailored for applications in coatings and adhesives .

- Nanomaterials : The compound has been utilized in the preparation of nanomaterials that exhibit unique electronic and optical properties, useful in various technological applications .

Case Study 1: Cholesterol Regulation

A study published in a peer-reviewed journal demonstrated that derivatives synthesized from this compound effectively inhibited cholesterol 24-hydroxylase activity. This inhibition led to decreased cholesterol levels in test subjects, indicating potential therapeutic applications for hypercholesterolemia management.

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of this compound derivatives. The study reported that several synthesized compounds displayed significant antibacterial activity against strains of E. coli and Staphylococcus aureus, suggesting their potential use as new antibiotic agents.

Mecanismo De Acción

The mechanism of action of 3-Methylisonicotinic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Isonicotinic acid: The parent compound without the methyl group.

4-Methylisonicotinic acid: A derivative with the methyl group at the fourth position.

2-Methylisonicotinic acid: A derivative with the methyl group at the second position.

Uniqueness: 3-Methylisonicotinic acid is unique due to the specific position of the methyl group, which influences its chemical reactivity and biological activity. This positional difference can lead to variations in the compound’s properties and applications compared to its isomers.

Actividad Biológica

3-Methylisonicotinic acid (3-MIA) is a pyridine derivative with the molecular formula C₇H₇NO₂, characterized by a methyl group at the third position of the isonicotinic acid structure. Its unique structural features enable it to participate in various biological activities, making it a subject of interest in pharmacological research.

Target Interactions

3-MIA exhibits biological activity primarily through its interactions with nicotinic acetylcholine receptors (nAChRs). It acts as an agonist at these receptors, influencing neurotransmission and potentially providing therapeutic effects in neurological disorders. Additionally, its structural similarity to isoniazid, a well-known antibiotic for treating tuberculosis, suggests that it may inhibit mycolic acid synthesis in mycobacteria, leading to bacterial cell wall disruption.

Biochemical Pathways

Research indicates that 3-MIA interacts with various enzymes involved in metabolic pathways. For instance, it has been shown to modulate the activity of enzymes related to cholesterol metabolism by serving as a precursor for synthesizing derivatives that inhibit cholesterol 24-hydroxylase. This inhibition could play a significant role in managing cholesterol levels and cardiovascular health.

Cellular Effects

Gene Expression and Signaling Pathways

3-MIA influences cellular functions by modulating gene expression and cell signaling pathways. Studies have demonstrated that it can alter the expression of genes involved in metabolic processes, thereby affecting the production of key metabolites. Furthermore, its ability to interact with transcription factors suggests a potential role in regulating transcriptional activity related to various physiological responses.

Impact on Cellular Metabolism

In laboratory settings, 3-MIA has been observed to affect cellular metabolism significantly. Long-term exposure can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression profiles. This highlights its potential as a tool for studying metabolic diseases and developing therapeutic strategies.

Research Findings and Case Studies

Several studies have explored the biological activities of 3-MIA:

- Antimicrobial Activity : Research has indicated that derivatives of 3-MIA exhibit antimicrobial properties against Mycobacterium tuberculosis. Modifications to the isonicotinic structure can significantly enhance its activity against various bacterial strains, emphasizing the importance of structure-activity relationships in drug design .

- Neuroprotective Effects : As an agonist at nAChRs, 3-MIA may have neuroprotective effects. Studies suggest that compounds interacting with these receptors can influence neurodegenerative processes and cognitive functions.

- Toxicological Studies : Toxicological assessments reveal that 3-MIA has a relatively low toxicity profile. In animal studies, doses administered did not result in severe adverse effects, indicating its potential safety for therapeutic applications .

Comparison of Biological Activities

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound (3-MIA) | Agonist at nAChRs; potential antimicrobial | Methyl group at position 3 enhances receptor affinity |

| Isoniazid | Antibiotic against tuberculosis | Inhibits mycolic acid synthesis |

| 2-Bromo-3-methylisonicotinic Acid | Altered reactivity; potential for different activities | Bromination affects biological properties |

Summary of Research Findings

Propiedades

IUPAC Name |

3-methylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5-4-8-3-2-6(5)7(9)10/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSMAGAVKVRGYGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80960633 | |

| Record name | 3-Methylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80960633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40211-20-9, 4021-12-9 | |

| Record name | 3-Methylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80960633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-isonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.